molecular formula C7H7ClOS B13675532 Phenylmethanesulfinyl chloride

Phenylmethanesulfinyl chloride

Katalognummer: B13675532
Molekulargewicht: 174.65 g/mol
InChI-Schlüssel: BSRRTKZDGFJPMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C7H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Phenylmethanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethanesulfonic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the complete conversion of the acid to the sulfonyl chloride . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Phenylmethanesulfinyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, potassium fluoride, and various solvents like dichloromethane and ether. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of phenylmethanesulfinyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Phenylmethanesulfinyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to the presence of a benzyl group, which can influence its reactivity and the types of reactions it undergoes .

Similar compounds include:

  • Methanesulfonyl chloride
  • Toluenesulfonyl chloride
  • Benzenesulfonyl chloride

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the sulfonyl group.

Eigenschaften

Molekularformel

C7H7ClOS

Molekulargewicht

174.65 g/mol

IUPAC-Name

phenylmethanesulfinyl chloride

InChI

InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

BSRRTKZDGFJPMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.